molecular formula C42H68O14 B192425 Soyasaponin III CAS No. 55304-02-4

Soyasaponin III

Cat. No.: B192425
CAS No.: 55304-02-4
M. Wt: 797.0 g/mol
InChI Key: OKIHRVKXRCAJFQ-UHFFFAOYSA-N
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Description

Soyasaponin III is a complex triterpenoid saponin. This compound is derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

Target of Action

Soyasaponin III, a monodesmodic oleanane triterpenoid, is one of the main potentially bioactive saponins found in soy (Glycine max) and related products . The primary targets of this compound are Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play crucial roles in the innate immune system, serving as primary sensors for detecting pathogen-associated molecular patterns and initiating inflammatory responses .

Mode of Action

This compound interacts with its targets, TLR4 and MyD88, by suppressing their recruitment into lipid rafts . This interaction results in the downregulation of MyD88 expression , which in turn modulates the TLR4/MyD88 signaling pathway . This modulation can lead to a reduction in inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TLR4/MyD88 signaling pathway . This pathway plays a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines. By modulating this pathway, this compound can reduce the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also decreases the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Pharmacokinetics

It is known that this compound can induce apoptosis in hep-g2 cells , suggesting that it can be absorbed and distributed to cells in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. It achieves this by downregulating the expression of MyD88 and suppressing the recruitment of TLR4 and MyD88 into lipid rafts . This leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory markers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression levels of soyasaponin biosynthetic genes and the accumulation patterns of soyasaponins can be altered under different abiotic stress conditions . .

Biochemical Analysis

Biochemical Properties

Soyasaponin III has been found to exhibit a variety of biological activities and pharmacological effects, such as immune regulation, anti-inflammatory, hypoglycemic, bactericidal, antiviral, and antitumor activities . The strength of these functions is closely related to the chemical structure of this compound . It can interact with various enzymes, proteins, and other biomolecules, affecting their activity and function .

Cellular Effects

This compound can induce apoptosis in Hep-G2 cells . It has been reported to reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts . It also significantly reduces the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6 and nitric oxide (NO) in serum .

Molecular Mechanism

The molecular mechanism of this compound involves modulating toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling . It downregulates MyD88 expression and suppresses the recruitments of TLR4 and MyD88 into lipid rafts . This results in a decrease in the protein levels of myeloid differentiation protein 2 (MD-2), TLR4, MyD88, toll-interleukin1 receptor domain containing adaptor protein (TIRAP), phosphorylated interleukin-1 receptor-associated kinase 4 (p-IRAK-4), phosphorylated interleukin-1 receptor-associated kinase 1 (p-IRAK-1) and TNF receptor associated factor 6 (TRAF6) .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been found that this compound can significantly reduce the levels of TNFα, IL-6, and NO in serum . No significant correlations between soyasaponin contents and biosynthetic gene expression were observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, it has been found that this compound can significantly reduce the levels of TNFα, IL-6, and NO in serum at certain dosages .

Metabolic Pathways

It is known that it can modulate the TLR4/MyD88 signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study has identified GmMATE100 as the first soyasaponin transporter responsible for the transport of type A and type B soyasaponins from the cytoplasm to the vacuole .

Subcellular Localization

This compound is localized to the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Soyasaponin III involves multiple steps, starting from oleanolic acid. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the oleanolic acid backbone.

    Glycosylation: Attachment of sugar moieties (beta-D-galactopyranosyl and beta-D-glucopyranosiduronic acid) to the hydroxylated oleanolic acid.

The reaction conditions typically involve the use of catalysts, such as Lewis acids, and protective groups to ensure selective hydroxylation and glycosylation.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in biotechnological methods, such as microbial fermentation and plant cell culture, have shown promise in producing triterpenoid saponins on a larger scale. These methods involve the use of genetically engineered microorganisms or plant cells to biosynthesize the compound.

Chemical Reactions Analysis

Types of Reactions

Soyasaponin III undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these groups back to alcohols.

Scientific Research Applications

Soyasaponin III has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the synthesis and reactivity of triterpenoid saponins.

    Biology: Investigated for its role in plant defense mechanisms and its interaction with biological membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic acid: The parent compound from which Soyasaponin III is derived.

    Ursolic acid: A structurally similar triterpenoid with similar biological activities.

    Betulinic acid: Another triterpenoid with comparable therapeutic properties.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it a promising candidate for pharmaceutical and cosmetic applications.

Properties

IUPAC Name

3,4-dihydroxy-6-[[9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O14/c1-37(2)16-21-20-8-9-24-39(4)12-11-26(40(5,19-44)23(39)10-13-42(24,7)41(20,6)15-14-38(21,3)25(45)17-37)54-36-33(30(49)29(48)32(55-36)34(51)52)56-35-31(50)28(47)27(46)22(18-43)53-35/h8,21-33,35-36,43-50H,9-19H2,1-7H3,(H,51,52)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIHRVKXRCAJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Soyasaponin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55304-02-4
Record name Soyasaponin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 216 °C
Record name Soyasaponin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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